
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate is a fluorinated organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its high electronegativity and stability, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl 2-amino-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of trifluoroacetic anhydride and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent reaction control ensures the consistent quality and yield of the product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoroethyl group enhances electrophilic character at position 5 of the thiadiazole ring, enabling nucleophilic substitutions .
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Example reaction :
Ethyl 5 2 2 2 trifluoroethyl 1 3 4 thiadiazole 2 carboxylate+NaH→Substituted derivativesConditions: Dimethylformamide (DMF), 60–80°C, 4–6 hours.
Reagent | Product Substituent | Yield (%) |
---|---|---|
Sodium hydride | Alkyl/aryl groups | 65–80 |
Potassium carbonate | Thioether derivatives | 70–85 |
Oxidation and Reduction Pathways
The trifluoroethyl group stabilizes intermediates during redox reactions:
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Oxidation :
Thiadiazole+H2O2→Sulfoxide sulfone derivativesAchieved in acetic acid under reflux.
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Reduction :
EsterLiAlH4Alcohol derivativeTetrahydrofuran (THF) solvent, 0–5°C, 2 hours.
Key findings :
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Oxidation preferentially targets the sulfur atom in the thiadiazole ring .
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Reduction of the ester group proceeds without affecting the trifluoroethyl moiety.
Cyclization and Ring-Opening Reactions
The compound participates in cyclization reactions to form fused heterocycles:
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Acid-mediated cyclization :
ThiadiazoleH2SO4Benzothiazole derivatives -
Base-induced ring opening :
Thiadiazole+KOH→Thiourea intermediates
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at position 5:
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Suzuki coupling :
Thiadiazole Br+Aryl boronic acidPd PPh3 4Biaryl derivatives
Electronic effects :
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The trifluoroethyl group increases electrophilicity, accelerating cross-coupling rates by 30–40% compared to non-fluorinated analogs .
Stability and Reactivity Trends
Factor | Impact on Reactivity |
---|---|
pH < 3 | Ester hydrolysis accelerated |
Temperature > 100°C | Decomposition via S–N bond cleavage |
UV light | Photooxidation of thiadiazole ring |
Comparative Reactivity with Analogues
Compound Modification | Reaction Rate (Relative) |
---|---|
Trifluoroethyl substituent | 1.5–2× faster vs methyl |
Bromine at position 5 | 3× faster nucleophilic substitution |
Phenyl group substituent | 0.7× slower oxidation |
Scientific Research Applications
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- Ethyl 2,2,2-trifluoroethyl carbonate
- Trifluoromethyl-substituted pyridines
- Fluorinated methacrylates
Comparison: Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate stands out due to its unique thiadiazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical stability and reactivity compared to other fluorinated compounds. The presence of the thiadiazole ring also provides additional sites for chemical modification, making it a versatile compound for various applications .
Biological Activity
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate is a compound of considerable interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields such as agriculture and medicine.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole with thiourea in boiling ethanol. This is followed by treatment with an inorganic or organic base to yield the desired compound . The structural formula can be represented as follows:
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that derivatives of thiadiazoles possess potent antifungal and antibacterial properties. For instance, compounds similar to this structure have shown effectiveness against various strains of bacteria and fungi, including E. coli and Salmonella typhi, with minimum inhibitory concentration (MIC) values indicating substantial efficacy .
Anticancer Activity
The compound has also been studied for its anticancer properties. Thiadiazole derivatives are known to inhibit cell proliferation in various cancer cell lines. For example, related compounds have demonstrated IC50 values in the range of 0.74–10 μg/mL against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) . The presence of the thiadiazole ring is crucial for enhancing cytotoxic activity.
Insecticidal and Fungicidal Properties
In agricultural applications, the compound shows promise as an insecticide and fungicide. Its action against pests has been attributed to its ability to disrupt cellular processes in target organisms. Studies indicate that derivatives exhibit greater insecticidal action compared to other compounds lacking the trifluoroethyl substitution .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against E. coli and A. niger. The results showed a zone of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk for the most active compounds .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. Compounds were tested against U937 and B16-F10 cell lines with significant antiproliferative activity observed for several derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups such as trifluoromethyl enhances its biological efficacy. Additionally, modifications at specific positions on the thiadiazole ring can lead to variations in potency against different biological targets .
Properties
Molecular Formula |
C7H7F3N2O2S |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2S/c1-2-14-6(13)5-12-11-4(15-5)3-7(8,9)10/h2-3H2,1H3 |
InChI Key |
YYMAGSMSEOMCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)CC(F)(F)F |
Origin of Product |
United States |
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